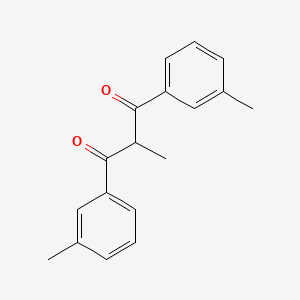

![molecular formula C16H12N4O2S B2586443 N-(6-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine CAS No. 862975-97-1](/img/structure/B2586443.png)

N-(6-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(6-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine” is a compound that has been studied for its potential anti-cancer activity . It has shown effectiveness against various cancer cell lines, including Colo205, U937, MCF7, and A549 .

Synthesis Analysis

The synthesis of this compound involves the creation of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine . The detailed effects of one of the promising compounds, 20c, on the biological properties of the Colo205 cell line were studied .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, including FTIR, 1H NMR, 13C NMR, and UV-Vis .Chemical Reactions Analysis

The compound has been evaluated for its cytotoxicity, showing anti-cancer activity against various cell lines . It has also been studied for its potential anti-inflammatory properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques, including IR, NMR, GC-Mass, UV-Vis spectroscopies, molar conductivity, and magnetic susceptibility .科学的研究の応用

Anti-Cancer Activity

This compound and its derivatives have shown significant anti-cancer activity. They have been synthesized and evaluated for their cytotoxicity against various cancer cell lines such as Colo205, U937, MCF7, and A549 . One of the promising compounds induced G2/M cell cycle arrest and increased the levels of p53 in treated cells . This resulted in apoptosis by altering the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax .

Anti-Inflammatory Properties

The compound has been synthesized and evaluated for its anti-inflammatory properties . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition . These compounds also demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation .

Antitumor Activity

The compound has found application in the field of antitumor activity . It has been used as a chelating ligand through two nitrogen atoms in the field of amino coordination chemistry .

Antibacterial Activity

The compound has also been used for its antibacterial activity . It has been used in the agriculture field for its antiviral activity .

Corrosion Combating Action

The compound has been studied for its remarkable corrosion combating action . It has been found that the concentration and substituents affect the inhibition efficiency . The synthesized structure containing a thiazole ring is considered to form a dense protective coating on the metal surface during adsorption according to the Langmuir adsorption curve .

作用機序

Target of Action

N-(6-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine, also known as 6-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazol-2-amine, primarily targets the p53 protein . The p53 protein plays a crucial role in preventing cancer formation, thus acting as a tumor suppressor .

Mode of Action

The compound interacts with its target, the p53 protein, by inducing its activation . This activation leads to an increase in the levels of p53 in cells treated with 6-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazol-2-amine . The activated p53 protein then regulates the equilibrium between rapid cell proliferation and apoptosis .

Biochemical Pathways

The activation of p53 by 6-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazol-2-amine affects several biochemical pathways. One of the key pathways influenced is the mitochondrial-dependent pathway . The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax is altered, which results in apoptosis by accelerating the expression of caspases .

Pharmacokinetics

The compound’s cytotoxicity against various cancer cell lines suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The molecular and cellular effects of 6-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazol-2-amine’s action are significant. The compound induces G2/M cell cycle arrest . It also triggers apoptosis, a form of programmed cell death, by altering the balance of key mitochondrial proteins .

Action Environment

将来の方向性

特性

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2S/c1-21-11-7-8-12-13(9-11)23-16(17-12)18-15-20-19-14(22-15)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCNIMAFVFVVCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC3=NN=C(O3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-5-[(4-methylbenzyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2586362.png)

![4-[(4-Pyrazol-1-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B2586363.png)

![N-[1,2-bis(4-methoxyphenyl)ethyl]-2-chloropyridine-4-carboxamide](/img/structure/B2586378.png)

![4-[(3-Ethylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2586381.png)

![3-methyl-6-({4-[(2-methylphenyl)acetyl]piperazin-1-yl}sulfonyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B2586383.png)